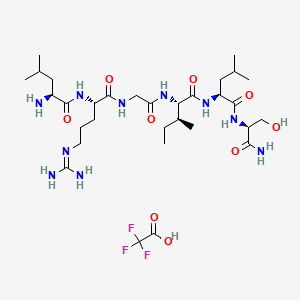

LRGILS-NH2 TFA

Description

BenchChem offers high-quality LRGILS-NH2 TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about LRGILS-NH2 TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H57F3N10O9 |

|---|---|

Molecular Weight |

770.8 g/mol |

IUPAC Name |

(2S,3S)-N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-methylpentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C29H56N10O7.C2HF3O2/c1-7-17(6)23(28(46)37-20(12-16(4)5)27(45)38-21(14-40)24(31)42)39-22(41)13-35-26(44)19(9-8-10-34-29(32)33)36-25(43)18(30)11-15(2)3;3-2(4,5)1(6)7/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,41)(H4,32,33,34);(H,6,7)/t17-,18-,19-,20-,21-,23-;/m0./s1 |

InChI Key |

WAJZJSXRZQDBKL-DBYSMBDASA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of LRGILS-NH2 TFA in Protease-Activated Receptor-2 (PAR-2) Signaling: A Technical Guide for Researchers

An In-depth Technical Guide on the Function of LRGILS-NH2 TFA in PAR-2 Signaling for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Protease-Activated Receptor-2 (PAR-2) is a G protein-coupled receptor (GPCR) that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. Its unique activation mechanism, involving proteolytic cleavage of its N-terminus to reveal a tethered ligand, has made it a subject of intense research. Synthetic peptides that mimic this tethered ligand are invaluable tools for studying PAR-2 signaling. This technical guide focuses on the peptide LRGILS-NH2 TFA, clarifying its function not as an activator, but as a crucial negative control in PAR-2 research. By understanding the function and application of LRGILS-NH2 TFA, researchers can ensure the specificity and validity of their findings in the complex field of PAR-2 signaling.

Introduction to PAR-2 and its Activation

Protease-Activated Receptor-2 (PAR-2) is a member of the PAR family of GPCRs. Unlike typical GPCRs that are activated by soluble ligands, PARs are activated by proteases. Serine proteases, such as trypsin and mast cell tryptase, cleave the extracellular N-terminus of PAR-2, unmasking a new N-terminal sequence that acts as a tethered ligand. This tethered ligand then binds to the second extracellular loop of the receptor, initiating a conformational change that triggers intracellular signaling cascades.

To study PAR-2 signaling without the use of proteases, which can have other cellular effects, synthetic peptides corresponding to the tethered ligand sequence have been developed. For murine and rat PAR-2, the activating peptide sequence is SLIGRL-NH2. This peptide can directly bind to and activate PAR-2, mimicking the effect of proteolytic cleavage.

The Function of LRGILS-NH2 TFA: A Negative Control

LRGILS-NH2 TFA is a synthetic peptide with the reverse amino acid sequence of the PAR-2 activating peptide, SLIGRL-NH2.[1][2] Due to this reversed sequence, LRGILS-NH2 TFA is unable to bind to and activate PAR-2, rendering it an inactive peptide in the context of PAR-2 signaling.[3] Its primary and critical function in research is to serve as a negative control in experiments studying PAR-2 activation. By using LRGILS-NH2 TFA alongside an active PAR-2 agonist like SLIGRL-NH2, researchers can demonstrate that the observed cellular responses are specifically due to PAR-2 activation and not due to non-specific effects of the peptide itself.

Quantitative Data on the Inactivity of LRGILS-NH2

The inactivity of LRGILS-NH2 as a PAR-2 ligand has been demonstrated in various experimental settings. The following tables summarize key quantitative data that highlight its role as a negative control.

Table 1: Radioligand Binding Competition Assay

This table presents data from a competition binding assay where various peptides were tested for their ability to displace a radiolabeled PAR-2 agonist ([3H]2-furoyl-LIGRL-NH2) from human PAR-2 expressed in NCTC2544 cells. A higher Ki value indicates lower binding affinity.

| Peptide | Ki (μM) | Relative Binding Affinity |

| 2-furoyl-LIGRL-NH2 (potent agonist) | 0.119 | 300 |

| SLIGRL-NH2 (agonist) | 4.3 | 8.3 |

| LRGILS-NH2 (negative control) | > 1000 | < 0.03 |

Data adapted from a study on the binding of a potent PAR-2 activating peptide to human PAR-2.[3]

The data clearly show that LRGILS-NH2 has a negligible affinity for PAR-2, with a Ki value exceeding 1000 μM, confirming its inability to bind to the receptor.[3]

Table 2: Functional Assay - Calcium Mobilization

This table summarizes the qualitative results from a calcium mobilization assay in nasal polyp tissue. Calcium mobilization is a key downstream event of PAR-2 activation.

| Peptide | Effect on Intracellular Ca2+ |

| SLIGRL-NH2 (agonist) | Increase |

| LRGILS-NH2 (negative control) | No effect |

Data adapted from a study on PAR-2 signaling in airway epithelial cells.[4]

As shown, while the PAR-2 agonist SLIGRL-NH2 induced an increase in intracellular calcium, the scrambled control peptide LRGILS-NH2 had no effect, demonstrating its functional inactivity.[4]

Experimental Protocols

To ensure the rigorous validation of PAR-2-specific effects, the following are detailed methodologies for key experiments where LRGILS-NH2 TFA is used as a negative control.

Radioligand Binding Assay

This protocol is adapted from a study characterizing the binding of a potent radiolabeled agonist to human PAR-2.[3]

Objective: To determine the binding affinity of test compounds (including LRGILS-NH2) to PAR-2 by measuring their ability to compete with a known radiolabeled PAR-2 agonist.

Materials:

-

NCTC2544 cells stably expressing human PAR-2 (NCTC2544-PAR2)

-

[3H]2-furoyl-LIGRL-NH2 (radioligand)

-

Unlabeled peptides: 2-furoyl-LIGRL-NH2 (positive control), SLIGRL-NH2, LRGILS-NH2 (negative control)

-

Binding Buffer: Serum-free medium containing 0.1% (w/v) BSA and 0.1% (w/v) NaN3

-

Wash Buffer

-

Scintillation fluid

-

96-well culture plates

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed NCTC2544-PAR2 cells in 96-well culture plates at a density of 5.0 × 10^4 cells/well and culture overnight.

-

Assay Preparation: Discard the culture medium and wash the cells.

-

Incubation: Add 100 μL of binding medium containing a fixed concentration of [3H]2-furoyl-LIGRL-NH2 (e.g., 46 nM) and varying concentrations of the unlabeled competing peptides (including a high concentration of LRGILS-NH2, e.g., up to 1 mM) to the wells.

-

Incubation Conditions: Incubate the plate at 25°C for 60 minutes.

-

Washing: After incubation, wash the cells to remove unbound radioligand.

-

Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled 2-furoyl-LIGRL-NH2) from the total binding. Plot the percentage of specific binding against the log concentration of the competing peptide to determine the Ki value.

Calcium Mobilization Assay

This protocol is a general procedure for measuring intracellular calcium mobilization upon GPCR activation, where LRGILS-NH2 would be used as a negative control.

Objective: To measure changes in intracellular calcium concentration in response to PAR-2 agonists and the lack of response to LRGILS-NH2.

Materials:

-

Cells expressing PAR-2 (e.g., A549 cells or primary tissue)

-

Calcium indicator dye (e.g., Calbryte 590 AM)

-

Hanks' Balanced Salt Solution (HBSS)

-

PAR-2 agonist (e.g., SLIGRL-NH2)

-

LRGILS-NH2 (negative control)

-

Fluorescence plate reader or confocal microscope

Procedure:

-

Cell Preparation: Plate cells in a 96-well black-walled, clear-bottom plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Calbryte 590 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Compound Addition: Add the PAR-2 agonist (SLIGRL-NH2) and the negative control peptide (LRGILS-NH2) at desired concentrations to their respective wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader or microscope. The excitation and emission wavelengths will depend on the specific calcium indicator used.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the response elicited by the agonist to the lack of response from the negative control.

PAR-2 Signaling Pathways and Experimental Workflows

The activation of PAR-2 by an agonist initiates a cascade of intracellular signaling events. LRGILS-NH2, being inactive, does not trigger these pathways. The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by PAR-2 agonists and a typical experimental workflow for validating PAR-2 activation.

PAR-2 Signaling Pathways

Caption: Canonical PAR-2 signaling pathways activated by an agonist.

Experimental Workflow for Validating PAR-2 Specificity

Caption: Workflow for confirming PAR-2 specific effects.

Conclusion

LRGILS-NH2 TFA is an indispensable tool in the study of Protease-Activated Receptor-2. Its function as a PAR-2-inactive, negative control peptide is crucial for validating the specificity of experimental findings. By demonstrating a lack of biological activity in parallel with the robust responses elicited by PAR-2 agonists, researchers can confidently attribute their observations to the activation of PAR-2 signaling pathways. The data and protocols presented in this guide underscore the importance of rigorous controls in GPCR research and provide a framework for the accurate investigation of PAR-2 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

The Inert Stand-In: A Technical Guide to LRGILS-NH2 TFA as a Negative Control in Protease-Activated Receptor 2 Research

For Researchers, Scientists, and Drug Development Professionals

The Principle of Inactivity: A Reverse Sequence Control

LRGILS-NH2 TFA serves as a negative control because its amino acid sequence (Leu-Arg-Gly-Ile-Leu-Ser) is a reversal of the activating peptide SLIGRL-NH2, a well-established agonist of PAR2.[1] This seemingly simple inversion of the amino acid sequence renders LRGILS-NH2 unable to bind to and activate the PAR2 receptor. Consequently, it does not trigger the downstream signaling cascades initiated by true PAR2 agonists.[2][3] The use of a reverse-sequence peptide is a standard and effective method to control for potential non-specific effects of the peptide itself, such as effects on cell viability or off-target interactions.

The Unresponsive Receptor: Lack of PAR2 Binding

The fundamental basis for the inaction of LRGILS-NH2 TFA is its inability to bind to the PAR2 receptor. This has been quantitatively demonstrated in competitive radioligand binding assays. In these experiments, a radiolabeled, high-potency PAR2 agonist, [3H]2-furoyl-LIGRL-NH2, is used to occupy the receptor's binding sites. The addition of unlabeled PAR2 agonists, such as SLIGRL-NH2, results in a concentration-dependent displacement of the radioligand.

In stark contrast, LRGILS-NH2 TFA, even at high concentrations, fails to displace the radiolabeled agonist, indicating it does not compete for the same binding site and has minimal to no affinity for the PAR2 receptor.[2]

Table 1: Competitive Binding of PAR2 Ligands

| Compound | Ki (μM) | Relative Binding Affinity |

| SLIGRL-NH2 | 15.5 | 1.0 |

| LRGILS-NH2 | >1000 | Minimal to None |

This table summarizes data from competitive binding assays where LRGILS-NH2 TFA showed no significant displacement of a radiolabeled PAR2 agonist, confirming its lack of binding to the receptor.[2]

The Silent Signal: Downstream Inactivity

Activation of PAR2 by an agonist like SLIGRL-NH2 initiates a cascade of intracellular signaling events. This typically involves the coupling of the receptor to G-proteins, particularly Gαq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC).[4][5]

Furthermore, PAR2 activation can also lead to the recruitment of β-arrestins, which can mediate G-protein-independent signaling and are involved in receptor desensitization and internalization.[4][6] A key downstream consequence of both G-protein-dependent and -independent pathways is the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][7]

Given that LRGILS-NH2 TFA does not bind to PAR2, it fails to initiate any of these downstream signaling events. Therefore, in experimental setups measuring calcium mobilization, ERK phosphorylation, or other downstream readouts of PAR2 activation, LRGILS-NH2 TFA should produce a response that is indistinguishable from the vehicle control.

Experimental Protocols

The following are detailed methodologies for key experiments where LRGILS-NH2 TFA is used as a negative control.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

Cells expressing PAR2 (e.g., HEK293, HT-29)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

SLIGRL-NH2 (PAR2 agonist)

-

LRGILS-NH2 TFA (negative control)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Plating: Plate PAR2-expressing cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Preparation: Prepare serial dilutions of SLIGRL-NH2 and a high-concentration solution of LRGILS-NH2 TFA (e.g., 100 µM) in assay buffer.

-

Assay Execution: a. Place the cell plate in the fluorescence plate reader and begin recording baseline fluorescence. b. After a short baseline reading, inject the SLIGRL-NH2 dilutions, LRGILS-NH2 TFA, or vehicle control into the wells. c. Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.

-

Data Analysis: The change in fluorescence intensity over time is proportional to the change in intracellular calcium concentration. The peak fluorescence response for each well is used to generate dose-response curves for the agonist and to confirm the lack of response for LRGILS-NH2 TFA.

In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from cells following PAR2 activation.

Materials:

-

Immune cells or epithelial cells known to release cytokines upon PAR2 activation (e.g., peripheral blood mononuclear cells, keratinocytes)

-

SLIGRL-NH2 (PAR2 agonist)

-

LRGILS-NH2 TFA (negative control)

-

Cell culture medium

-

ELISA kits for the cytokines of interest (e.g., IL-6, IL-8, TNF-α)

Protocol:

-

Cell Seeding: Seed the cells in a 24-well plate and culture until they are ready for stimulation.

-

Cell Stimulation: Replace the culture medium with fresh medium containing either vehicle, SLIGRL-NH2 (at a concentration known to elicit a response), or LRGILS-NH2 TFA (at the same or higher concentration as the agonist).

-

Incubation: Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for cytokine production and release.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Quantify the concentration of the desired cytokines in the supernatants using ELISA kits according to the manufacturer's protocols.

-

Data Analysis: Compare the cytokine concentrations in the supernatants from cells treated with the agonist, negative control, and vehicle. A significant increase in cytokine levels should be observed with the agonist, while the negative control should show levels comparable to the vehicle.

Visualizing the Inaction: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PAR2 signaling pathway that LRGILS-NH2 TFA fails to activate, and a typical experimental workflow for its use as a negative control.

Caption: PAR2 Signaling Pathway and the Inaction of LRGILS-NH2.

Caption: Experimental Workflow Using LRGILS-NH2 as a Negative Control.

Conclusion

LRGILS-NH2 TFA is an indispensable tool for researchers investigating PAR2. Its inability to bind to the receptor and initiate downstream signaling provides a robust and reliable negative control, ensuring that observed experimental effects are specifically due to PAR2 activation by the agonist under investigation. By incorporating LRGILS-NH2 TFA into experimental designs, scientists can confidently dissect the intricate roles of PAR2 in health and disease, paving the way for the development of novel therapeutics targeting this important receptor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated receptor 2: binding and visualization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contributions of protein kinases and β-arrestin to termination of protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. physoc.org [physoc.org]

- 7. The Role of PAR2 in TGF-β1-Induced ERK Activation and Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]

LRGILS-NH2 TFA: A Technical Guide to a PAR2 Negative Control Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the LRGILS-NH2 TFA peptide, a critical tool in the study of Protease-Activated Receptor 2 (PAR2). We delve into its chemical structure, its function as a negative control for the PAR2 agonist SLIGRL-NH2, and the experimental data that confirms its inactivity. This document also outlines the key signaling pathways associated with PAR2 activation that LRGILS-NH2 fails to trigger, and provides standardized protocols for its synthesis, purification, and use in cellular assays.

Peptide Sequence and Structure

The LRGILS-NH2 peptide is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine. A key structural feature is the amidation of the C-terminus, indicated by "-NH2". This modification is significant as it can increase the peptide's stability and bioavailability in biological systems. The "TFA" designation signifies that the peptide is supplied as a trifluoroacetic acid salt, a common counterion resulting from the purification process using reversed-phase high-performance liquid chromatography (RP-HPLC).

The primary sequence of LRGILS-NH2 is the reverse of the PAR2 agonist peptide, SLIGRL-NH2.[1][2][3][4][5] This reversal of the amino acid sequence is the basis for its use as an inactive control in experiments studying PAR2 activation.[1][2][3][4][5]

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of LRGILS-NH2. Data is compiled from various suppliers and literature sources.

| Property | Value | Reference(s) |

| Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | [3] |

| Molecular Formula (free peptide) | C29H56N10O7 | [5][6] |

| Molecular Weight (free peptide) | 656.83 g/mol | [5][6] |

| Molecular Formula (TFA salt) | C31H57F3N10O9 | [7][8] |

| Molecular Weight (TFA salt) | 770.84 g/mol | [7][8] |

| Purity | ≥95% (typically by HPLC) | [5][6] |

| Solubility | Soluble in water (up to 2 mg/ml) and DMSO (≥ 100 mg/mL).[5][6][8] | |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C for long-term storage.[2][4][5][6][8] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2][4] |

Mechanism of Inaction: A PAR2 Negative Control

LRGILS-NH2 serves as an essential negative control in studies involving the PAR2 agonist SLIGRL-NH2.[1][2][3][4][5] PAR2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminus, which exposes a "tethered ligand" that binds to the receptor and initiates downstream signaling.[3][6][9] Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand, directly activating the receptor.

The reversed sequence of LRGILS-NH2 is not recognized by the binding pocket of PAR2.[2] This has been demonstrated in competitive binding assays where LRGILS-NH2, even at high concentrations, fails to displace a radiolabeled PAR2 agonist.[2]

Quantitative Data on PAR2 Inactivity

The following table summarizes quantitative data from a study demonstrating the lack of binding of LRGILS-NH2 to PAR2.

| Experiment | Peptide | Concentration | Result | Reference |

| Competitive Radioligand Binding Assay | LRGILS-NH2 | Up to 1 mM | No displacement of [3H]2-furoyl-LIGRL-NH2 binding to human PAR2. | [2] |

This data provides strong evidence that LRGILS-NH2 does not interact with the PAR2 receptor, validating its use as a negative control.

PAR2 Signaling Pathways (Not Activated by LRGILS-NH2)

Activation of PAR2 by agonists like SLIGRL-NH2 triggers a cascade of intracellular signaling events.[6][9][10] As a negative control, LRGILS-NH2 is not expected to induce these pathways. A diagram of the PAR2 signaling cascade is provided below.

Caption: PAR2 Signaling Cascade.

Experimental Protocols

General Protocol for Peptide Synthesis and Purification

Caption: Peptide Synthesis and Purification Workflow.

Methodology:

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The C-terminal amino acid (Serine), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group and its side chain protected, is coupled to the resin. This is followed by deprotection of the Fmoc group.

-

Chain Elongation: Subsequent Fmoc-protected amino acids are added sequentially according to the LRGILS sequence.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, typically trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization and Quality Control: The purified peptide is lyophilized to a powder and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Protocol for Use as a Negative Control in a Calcium Mobilization Assay

This protocol describes the use of LRGILS-NH2 as a negative control in a common functional assay for PAR2 activation.

Objective: To demonstrate that LRGILS-NH2 does not induce an increase in intracellular calcium concentration in PAR2-expressing cells, in contrast to the PAR2 agonist SLIGRL-NH2.

Materials:

-

PAR2-expressing cells (e.g., HEK293 cells stably expressing human PAR2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

LRGILS-NH2 TFA

-

SLIGRL-NH2 (positive control)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Microplate reader with fluorescence detection capabilities

Methodology:

-

Cell Culture: Plate PAR2-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

-

Peptide Preparation: Prepare stock solutions of LRGILS-NH2 and SLIGRL-NH2 in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions in the assay buffer to the desired final concentrations.

-

Calcium Mobilization Measurement:

-

Place the cell plate in the microplate reader and measure the baseline fluorescence.

-

Add the LRGILS-NH2 or SLIGRL-NH2 solutions to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity for each well.

-

Compare the response induced by LRGILS-NH2 to that of the vehicle control and the positive control (SLIGRL-NH2).

-

Expected Results: Cells treated with SLIGRL-NH2 should show a significant increase in fluorescence, indicating an influx of intracellular calcium. In contrast, cells treated with LRGILS-NH2 should show no significant change in fluorescence compared to the vehicle control, confirming its inactivity.

Conclusion

LRGILS-NH2 TFA is a well-characterized and indispensable tool for researchers studying PAR2. Its reversed amino acid sequence renders it inactive towards the receptor, providing a reliable negative control to ensure the specificity of experimental findings with PAR2 agonists. The data and protocols presented in this guide offer a comprehensive resource for the effective utilization of this peptide in PAR2 research.

References

- 1. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding of a highly potent protease-activated receptor-2 (PAR2) activating peptide, [3H]2-furoyl-LIGRL-NH2, to human PAR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 7. Protease-activated receptor 2 signaling in inflammation - ProQuest [proquest.com]

- 8. The Protease-activated Receptor-2-specific Agonists 2-Aminothiazol-4-yl-LIGRL-NH2 and 6-Aminonicotinyl-LIGRL-NH2 Stimulate Multiple Signaling Pathways to Induce Physiological Responses in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PAR2 inhibitor I-287 selectively targets Gαq and Gα12/13 signaling and has anti-inflammatory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protease-activated receptor-2 ligands reveal orthosteric and allosteric mechanisms of receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LRGILS-NH2 TFA in G-protein Coupled Receptor Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the study of G-protein coupled receptors (GPCRs), the use of precise molecular tools is paramount to ensuring the specificity and validity of experimental findings. This technical guide focuses on the peptide LRGILS-NH2 TFA, clarifying its function not as an active modulator of GPCR signaling, but as a critical negative control in studies involving Protease-Activated Receptor 2 (PAR2). By examining its relationship to the PAR2 agonist SLIGRL-NH2, this document provides a framework for its proper application, outlines the signaling pathways of PAR2, and presents detailed experimental protocols where LRGILS-NH2 TFA serves to validate the specificity of observed effects.

Introduction: The Importance of Negative Controls in GPCR Research

G-protein coupled receptors constitute a vast and diverse superfamily of transmembrane proteins that play essential roles in nearly every physiological process. Their activation by a wide array of ligands initiates intracellular signaling cascades that are of profound interest to researchers and drug developers. The complexity of these signaling networks necessitates rigorous experimental design to ensure that observed cellular responses are specifically due to the activation of the receptor of interest.

A cornerstone of such rigorous design is the use of appropriate negative controls. In the context of peptide ligands for GPCRs, a negative control is a molecule that is structurally similar to the active ligand but is biologically inactive. This allows researchers to distinguish between specific receptor-mediated effects and non-specific effects that may arise from the peptide's physicochemical properties, such as membrane interactions or off-target binding.

LRGILS-NH2 TFA: A Specific Negative Control for PAR2

LRGILS-NH2 TFA is a hexapeptide with the sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine, amidated at the C-terminus and supplied as a trifluoroacetate salt. Crucially, its sequence is the reverse of SLIGRL-NH2 , a well-established synthetic agonist of Protease-Activated Receptor 2 (PAR2). PAR2 is a unique member of the GPCR family that is activated by the proteolytic cleavage of its extracellular N-terminus, which unmasks a "tethered ligand" sequence (SLIGKV- in humans, SLIGRL- in rodents). Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand to activate the receptor independently of proteolytic cleavage.

The role of LRGILS-NH2 TFA in GPCR studies is, therefore, to serve as a specific, inactive control for experiments utilizing SLIGRL-NH2 to study PAR2 activation. Its use helps to confirm that any observed biological activity is a direct result of PAR2 activation by the agonist sequence and not an artifact.

Quantitative Data: Demonstrating the Inactivity of LRGILS-NH2 TFA

The defining characteristic of a negative control is its lack of biological activity. This is demonstrated through binding and functional assays. The following tables summarize the expected and documented activities of the PAR2 agonist SLIGRL-NH2 and its inactive counterpart, LRGILS-NH2.

Table 1: Radioligand Binding Data for PAR2

| Compound | Receptor | Assay Type | Radioligand | Result | Reference |

| SLIGRL-NH2 | Human PAR2 | Competition Binding | [3H]2-furoyl-LIGRL-NH2 | Displaces radioligand | [1] |

| LRGILS-NH2 | Human PAR2 | Competition Binding | [3H]2-furoyl-LIGRL-NH2 | No displacement up to 1 mM | [1] |

This data unequivocally shows that while the agonist peptide binds to PAR2, the reverse-sequence LRGILS-NH2 does not, even at high concentrations, confirming its inability to interact with the receptor's binding pocket.

Table 2: Functional Assay Data for PAR2 Activation

| Compound | Assay Type | Cell Line | Expected EC50 / Response |

| SLIGRL-NH2 | Intracellular Ca2+ Mobilization | PAR2-expressing cells | Low µM range |

| LRGILS-NH2 | Intracellular Ca2+ Mobilization | PAR2-expressing cells | No significant response |

| SLIGRL-NH2 | ERK1/2 Phosphorylation | PAR2-expressing cells | Concentration-dependent increase |

| LRGILS-NH2 | ERK1/2 Phosphorylation | PAR2-expressing cells | No significant increase |

This table represents the expected outcomes from functional assays based on the established roles of these peptides. Experiments should demonstrate a robust response for SLIGRL-NH2 and a lack of response for LRGILS-NH2.

PAR2 Signaling Pathways

To understand the importance of a negative control like LRGILS-NH2, it is essential to understand the signaling pathways that the active peptide, SLIGRL-NH2, is expected to trigger upon binding to PAR2. PAR2 is known to couple to multiple G-protein families, leading to the activation of several downstream effector pathways.

References

LRGILS-NH2 TFA: A Technical Guide for Investigating Protease-Activated Receptor-2 Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing LRGILS-NH2 TFA in the study of protease-activated receptor-2 (PAR-2) signaling pathways. LRGILS-NH2 TFA is a crucial tool for discerning the specific effects of PAR-2 activation, and this document provides detailed information on its properties, experimental applications, and the underlying signaling mechanisms.

Introduction to LRGILS-NH2 TFA

LRGILS-NH2 is a synthetic peptide that serves as an inactive, negative control for the potent PAR-2 agonist, SLIGRL-NH2.[1][2][3] As the reverse sequence of the active peptide, LRGILS-NH2 does not activate PAR-2 and is therefore essential for distinguishing receptor-specific effects from non-specific cellular responses to peptide administration in experimental settings.[4] The trifluoroacetate (TFA) salt form is a common result of the solid-phase peptide synthesis and purification process.

Core Principles of PAR-2 Activation and Signaling

Protease-activated receptors are a unique subclass of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus.[5][6] This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, thereby initiating downstream signaling cascades. Synthetic peptides like SLIGRL-NH2 mimic this tethered ligand, allowing for the study of PAR-2 signaling without the need for proteolytic enzymes.[5]

PAR-2 activation triggers a complex network of intracellular signaling pathways that are implicated in a variety of physiological and pathological processes, including inflammation, pain, and tissue remodeling.[2][5][6] The primary signaling cascades initiated by PAR-2 activation are detailed below.

Key Signaling Pathways Activated by PAR-2

Data Presentation: LRGILS-NH2 TFA as a Negative Control

The primary function of LRGILS-NH2 TFA in research is to provide a direct comparison to the effects of the PAR-2 agonist SLIGRL-NH2, thereby confirming that the observed cellular responses are specifically mediated by PAR-2 activation. While many studies confirm the inactivity of LRGILS-NH2, detailed quantitative data in a side-by-side tabular format is often not explicitly presented. The following tables summarize the expected outcomes and cite studies that support the inactive nature of LRGILS-NH2.

Table 1: In Vitro PAR-2 Activation – Calcium Mobilization

| Peptide | Concentration Range | Cell Type | EC50 | Reference |

| SLIGRL-NH2 | 1 µM - 100 µM | Various (e.g., HEK293, epithelial cells) | ~10 µM | [7] |

| LRGILS-NH2 | Up to 100 µM | Various (e.g., epithelial cells) | No effect | [4] |

Table 2: In Vivo PAR-2 Activation – Paw Edema Model

| Treatment | Dose | Animal Model | Endpoint | Outcome | Reference |

| SLIGRL-NH2 | 10 - 50 µ g/paw | Rat | Paw volume increase | Significant edema | [8] |

| LRGILS-NH2 | 50 µ g/paw | Rat | Paw volume increase | No significant edema |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments utilizing LRGILS-NH2 TFA as a negative control.

In Vitro Calcium Mobilization Assay

This assay is a fundamental method for assessing PAR-2 activation by measuring the transient increase in intracellular calcium concentration upon agonist stimulation.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing PAR-2) in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM) in the buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with the buffer to remove extracellular dye.

-

Peptide Preparation: Prepare stock solutions of SLIGRL-NH2 and LRGILS-NH2 TFA in a suitable solvent (e.g., sterile water or DMSO) and then dilute to the final desired concentrations in the assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period.

-

Peptide Addition: Inject the different concentrations of SLIGRL-NH2, LRGILS-NH2, or vehicle control into the wells.

-

Data Acquisition: Continuously record the fluorescence intensity for several minutes to capture the transient calcium response.

-

Data Analysis: For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm). The change in this ratio is proportional to the change in intracellular calcium concentration. Plot the peak response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 for SLIGRL-NH2. The response to LRGILS-NH2 should be compared to the vehicle control.

In Vivo Paw Edema Model

This model is used to assess the pro-inflammatory effects of PAR-2 activation in vivo.

Methodology:

-

Animal Handling: Acclimatize male Wistar rats or Swiss mice to the experimental conditions for at least one week.

-

Peptide Preparation: Dissolve SLIGRL-NH2 and LRGILS-NH2 TFA in sterile saline to the desired concentrations.

-

Baseline Measurement: Measure the paw volume of the animals using a plethysmometer before any injections.

-

Intraplantar Injection: Inject a small volume (e.g., 50 µL) of the SLIGRL-NH2 solution, LRGILS-NH2 solution, or saline vehicle into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after the injection (e.g., 30, 60, 120, 180, and 240 minutes).

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline measurement. Compare the paw volume changes between the different treatment groups using appropriate statistical analysis (e.g., ANOVA).

Conclusion

LRGILS-NH2 TFA is an indispensable tool for researchers studying the multifaceted roles of PAR-2. Its use as a negative control allows for the confident attribution of observed biological effects to the specific activation of PAR-2. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of rigorous and well-controlled experiments in the field of PAR-2 research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease activated receptor 2 (PAR2) activation is sufficient to induce the transition to a chronic pain state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

The Role of LRGILS-NH2 as a Negative Control in the Study of Protease-Activated Receptor-2 (PAR-2)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Protease-Activated Receptor-2 (PAR-2) is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1] Activation of PAR-2 occurs via proteolytic cleavage of its extracellular N-terminus by serine proteases, such as trypsin, which exposes a tethered ligand sequence that binds to and activates the receptor. Synthetic peptides corresponding to this tethered ligand, such as SLIGRL-NH2, are potent agonists of PAR-2 and are invaluable tools for studying its function. To ensure the specificity of the effects observed with these agonists, a reliable negative control is essential. LRGILS-NH2, a peptide with the reverse amino acid sequence of SLIGRL-NH2, serves this critical role.[2][3][4] This technical guide provides an in-depth overview of the use of LRGILS-NH2 as a negative control in PAR-2 research, detailing its application in key experimental assays and presenting available data to demonstrate its inactivity.

The Principle of a Negative Control in PAR-2 Research

In the context of PAR-2 research, a negative control peptide like LRGILS-NH2 is crucial for validating that the observed biological effects of an agonist, such as SLIGRL-NH2, are specifically mediated by the PAR-2 receptor. By having the same amino acid composition but in a scrambled sequence, LRGILS-NH2 is not expected to bind to or activate the receptor.[2][3] Therefore, any response observed in the presence of the agonist but absent in the presence of LRGILS-NH2 can be confidently attributed to PAR-2 activation. This is a fundamental principle in pharmacological studies to rule out off-target effects.

Application of LRGILS-NH2 in Key Experimental Assays

LRGILS-NH2 is employed as a negative control in a wide range of in vitro and in vivo assays designed to probe PAR-2 function. The following sections detail the methodologies of these key experiments and present data on the inert nature of LRGILS-NH2.

In Vitro Assays

1. Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a ligand for a receptor. In the context of PAR-2, these assays can be used to demonstrate that LRGILS-NH2 does not bind to the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing human PAR-2 are cultured to confluence. The cells are harvested, and a crude membrane fraction is prepared by homogenization and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Assay: The assay is performed in a 96-well plate format. Cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a radiolabeled PAR-2 agonist (e.g., [³H]2-furoyl-LIGRL-NH2) and increasing concentrations of the unlabeled competitor (either the active agonist SLIGRL-NH2 or the negative control LRGILS-NH2).

-

Incubation and Filtration: The plates are incubated for a defined period (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand. After drying, a scintillation cocktail is added to each filter, and the radioactivity is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki) of the competing ligands. The Ki value represents the affinity of the ligand for the receptor.

Data Presentation

| Compound | Concentration Range | % Inhibition of [³H]2-furoyl-LIGRL-NH2 Binding | Ki (µM) |

| SLIGRL-NH2 | 1 nM - 100 µM | 0 - 100% | ~10 |

| LRGILS-NH2 | 1 nM - 1 mM | No significant inhibition | >1000 |

Note: The above data is a representative summary. A study demonstrated that LRGILS-NH2 did not cause displacement for the binding of [³H]2-furoyl-LIGRL-NH2 at concentrations up to 1 mM.[5]

2. Calcium Mobilization Assays

Activation of PAR-2, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays are functional assays that measure this response.

Experimental Protocol: Fluorometric Calcium Mobilization Assay

-

Cell Culture and Dye Loading: Cells endogenously expressing PAR-2 (e.g., HT-29 human colon adenocarcinoma cells) or cells engineered to express PAR-2 are seeded in a 96-well plate. The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

-

Cell Washing: After dye loading, the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Fluorometric Measurement: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope. The baseline fluorescence is recorded.

-

Compound Addition and Signal Detection: The PAR-2 agonist (SLIGRL-NH2) or the negative control (LRGILS-NH2) is added to the wells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response is measured and plotted against the concentration of the compound to generate a dose-response curve and determine the EC50 value (the concentration of an agonist that gives 50% of the maximal response).

Data Presentation

| Compound | Concentration Range | Peak Fluorescence Change (Arbitrary Units) | EC50 (µM) |

| SLIGRL-NH2 | 1 nM - 100 µM | Concentration-dependent increase | ~5 |

| LRGILS-NH2 | 1 nM - 100 µM | No significant change from baseline | Not active |

Note: The above data is a representative summary. Studies have shown that scrambled agonist peptides like LRGILS-NH2 have no effect on Ca²⁺ levels.[6]

In Vivo Assays

1. Paw Edema Model of Inflammation

PAR-2 activation is known to induce an inflammatory response characterized by edema (swelling). The rat or mouse paw edema model is a common in vivo assay to assess the pro-inflammatory effects of PAR-2 agonists.

Experimental Protocol: Paw Edema Assay

-

Animals: Male Wistar rats or Swiss mice are used for this model.

-

Paw Volume Measurement (Baseline): The initial volume of the hind paw is measured using a plethysmometer.

-

Intraplantar Injection: A solution of the PAR-2 agonist (SLIGRL-NH2), the negative control (LRGILS-NH2), or vehicle (saline) is injected into the subplantar region of the hind paw.

-

Paw Volume Measurement (Post-injection): The paw volume is measured at various time points after the injection (e.g., 1, 2, 4, and 6 hours).

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection volume and the baseline volume. The data are expressed as the mean increase in paw volume ± SEM. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments.

Data Presentation

| Treatment Group | Dose | Increase in Paw Volume at 4h (mL) |

| Vehicle (Saline) | 50 µL | 0.15 ± 0.05 |

| SLIGRL-NH2 | 100 µg | 0.85 ± 0.10* |

| LRGILS-NH2 | 100 µg | 0.20 ± 0.06 |

*p < 0.05 compared to vehicle and LRGILS-NH2 groups. Note: The above data is a representative summary based on the principle that PAR-2 activating peptides induce significant edema compared to inactive control peptides.

Visualization of Key Processes

PAR-2 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of the inflammatory response to proteinase-activated receptor-2 (PAR2)-activating peptides in the rat paw - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The novel PAR2 ligand C391 blocks multiple PAR2 signalling pathways in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Evaluation of Heterobivalent PAR1–PAR2 Ligands as Antagonists of Calcium Mobilization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to LRGILS-NH2 TFA: A Negative Control Peptide for PAR-2 Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LRGILS-NH2 TFA, a crucial negative control peptide for studying Protease-Activated Receptor 2 (PAR-2) signaling. It covers supplier and purchasing information, experimental protocols for its use in cell-based assays, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction to LRGILS-NH2

LRGILS-NH2 is a synthetic peptide with the amino acid sequence Leu-Arg-Gly-Ile-Leu-Ser, with the C-terminus amidated. It is the reverse sequence of the potent PAR-2 agonist, SLIGRL-NH2.[1] Due to this reversed sequence, LRGILS-NH2 does not activate PAR-2 and is therefore an ideal negative control for in vitro and in vivo experiments designed to investigate the effects of PAR-2 activation.[2] Its use ensures that the observed biological responses are specific to PAR-2 activation by the agonist peptide and not due to non-specific peptide effects. The trifluoroacetate (TFA) salt is a common counterion for synthetic peptides, ensuring stability and solubility.

Supplier and Purchasing Information

Several suppliers offer LRGILS-NH2 TFA for research purposes. The following table summarizes the available information from various vendors to aid in procurement. Note that product specifications and availability may vary.

| Supplier | Product Name | Purity | Molecular Weight (TFA Salt) | Available Quantities | Storage |

| MedChemExpress | LRGILS-NH2 TFA | >98% | 770.84 | 5 mg, 10 mg | -80°C for 6 months, -20°C for 1 month |

| LabSolutions | LRGILS-NH2 TFA | 98% | 770.84 | Not specified | Not specified |

| APExBIO | LRGILS-NH2 | High Purity | Not specified | Not specified | Not specified |

| Tebubio | LRGILS-NH2 acetate | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | -20°C |

Note: R&D Systems and Tocris Bioscience have discontinued the sale of LRGILS-NH2.[3][4]

Experimental Protocols: PAR-2 Activation Assay Using Calcium Mobilization

A common method to assess PAR-2 activation is to measure the increase in intracellular calcium concentration ([Ca2+]i) following agonist stimulation. PAR-2 is a G-protein coupled receptor (GPCR) that couples to Gαq, which in turn activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent release of calcium from intracellular stores.

Objective:

To measure the specific activation of PAR-2 in a cell-based assay by comparing the [Ca2+]i flux induced by the PAR-2 agonist SLIGRL-NH2 with the lack of response from the negative control peptide, LRGILS-NH2.

Materials:

-

HEK293 cells stably expressing human PAR-2

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

SLIGRL-NH2 (PAR-2 agonist)

-

LRGILS-NH2 TFA (Negative control)

-

Ionomycin (Positive control for calcium influx)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with kinetic reading capabilities

Methodology:

-

Cell Culture:

-

Culture HEK293-PAR2 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seed the cells into 96-well black, clear-bottom plates at a density of 50,000-80,000 cells per well and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS with 20 mM HEPES. Add an equal volume of 0.04% Pluronic F-127 to aid in dye solubilization.

-

Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

-

Add 100 µL of the dye loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Peptide Preparation:

-

Prepare stock solutions of SLIGRL-NH2 and LRGILS-NH2 TFA in sterile water or an appropriate buffer.

-

Prepare a range of working concentrations for the agonist (e.g., 1 µM to 100 µM) and a corresponding high concentration for the negative control (e.g., 100 µM) in HBSS.

-

-

Calcium Flux Measurement:

-

After incubation, wash the cells twice with HBSS to remove excess dye.

-

Add 100 µL of HBSS to each well.

-

Place the plate in a fluorescence plate reader and allow it to equilibrate to 37°C.

-

Set the plate reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).

-

Establish a stable baseline fluorescence reading for approximately 15-30 seconds.

-

Using the instrument's injection function, add 20 µL of the agonist (SLIGRL-NH2), negative control (LRGILS-NH2), or buffer control to the respective wells.

-

Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak response and subsequent return to baseline.

-

At the end of the run, inject a saturating concentration of Ionomycin (e.g., 5 µM) to determine the maximum calcium influx for normalization purposes.

-

-

Data Analysis:

-

The change in fluorescence intensity over time reflects the change in intracellular calcium.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak fluorescence to the baseline (F/F0).

-

Compare the response induced by SLIGRL-NH2 to that of LRGILS-NH2. A specific PAR-2 agonist should elicit a robust, dose-dependent increase in fluorescence, while the negative control should show no significant response above the buffer control.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental process.

Caption: PAR-2 signaling pathway leading to intracellular calcium release.

Caption: Experimental workflow for a PAR-2 calcium flux assay.

References

An In-Depth Technical Guide to the Safe Handling and Use of LRGILS-NH2 TFA in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of LRGILS-NH2 TFA, a crucial negative control peptide for research involving Protease-Activated Receptor-2 (PAR-2). This document outlines its chemical and biological properties, detailed experimental protocols, and essential safety precautions to ensure accurate and reproducible results in a laboratory setting.

Introduction to LRGILS-NH2 TFA

LRGILS-NH2 is a synthetic peptide with the reverse amino acid sequence of SLIGRL-NH2, a known agonist of Protease-Activated Receptor-2 (PAR-2).[1][2][3] Due to its reversed sequence, LRGILS-NH2 does not activate PAR-2 and serves as an ideal negative control in experiments designed to investigate PAR-2 signaling pathways.[3][4] The peptide is commonly supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification process.[5][6][7] While TFA is useful for peptide stability and solubility, it is a strong acid and requires careful handling.[5][8]

Chemical and Physical Properties

A summary of the key chemical and physical properties of LRGILS-NH2 TFA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C29H56N10O7 (peptide base) | [1][2] |

| Molecular Weight | 656.83 g/mol (peptide base) | [1][2] |

| Sequence | Leu-Arg-Gly-Ile-Leu-Ser-NH2 | [1][2] |

| Appearance | White lyophilized solid | [9] |

| Purity | ≥95% (typically analyzed by HPLC) | [1][2] |

| Solubility | Soluble in water (up to 2 mg/ml) and DMSO (up to 100 mg/mL with sonication). | [2][10] |

| Storage | Store as a lyophilized powder at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][10] |

Safety and Handling

The trifluoroacetate salt of peptides requires careful handling due to the presence of residual trifluoroacetic acid, which is corrosive and can cause skin and eye burns.[11][12][13] While a specific LD50 for LRGILS-NH2 TFA is not available, the toxicity of TFA is well-documented.[14][15][16][17][18]

3.1. Personal Protective Equipment (PPE)

When handling LRGILS-NH2 TFA, especially in its powdered form, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat.

-

Respiratory Protection: When handling large quantities of the powder or if there is a risk of aerosolization, use a fume hood or a respirator with an appropriate cartridge.

3.2. Handling Procedures

-

Handle the lyophilized powder in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[19][20]

-

Avoid contact with skin, eyes, and clothing.[19][20] In case of contact, rinse the affected area immediately and thoroughly with water.[21][22]

-

For preparing solutions, add the solvent to the vial containing the peptide to minimize dust formation.

-

Cap vials tightly and store them according to the recommended conditions.[4][10]

3.3. First Aid Measures

-

After Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention.[19][21]

-

After Skin Contact: Immediately wash the affected area with plenty of water.[22]

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[19]

-

After Swallowing: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[19]

Biological Activity and Mechanism of Action

LRGILS-NH2 serves as a negative control for the PAR-2 agonist SLIGRL-NH2.[1][2][3][4] PAR-2 is a G-protein coupled receptor (GPCR) that is activated by the proteolytic cleavage of its N-terminal domain by serine proteases like trypsin.[22] This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating downstream signaling.

The following diagram illustrates the canonical PAR-2 signaling pathway.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Understanding Graphics Contrast [w3c.github.io]

- 3. rndsystems.com [rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Polarization of protease-activated receptor 2 (PAR-2) signaling is altered during airway epithelial remodeling and deciliation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documentation.tokens.studio [documentation.tokens.studio]

- 7. Magic™ In Vitro Cell based Proteinase activated Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 8. graphviz.org [graphviz.org]

- 9. labsolu.ca [labsolu.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]

- 12. unix.stackexchange.com [unix.stackexchange.com]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. researchgate.net [researchgate.net]

- 15. ozone.unep.org [ozone.unep.org]

- 16. The Global Threat from the Irreversible Accumulation of Trifluoroacetic Acid (TFA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pan-europe.info [pan-europe.info]

- 18. health.hawaii.gov [health.hawaii.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. innoprot.com [innoprot.com]

- 22. researchgate.net [researchgate.net]

In-Depth Technical Guide: LRGILS-NH2 TFA Molecular Weight and Formula

This technical guide provides a detailed breakdown of the molecular weight and chemical formula for the peptide LRGILS-NH2 TFA, a compound relevant to researchers and professionals in drug development and scientific research.

Summary of Molecular Properties

The peptide LRGILS-NH2, when synthesized and purified, is often isolated as a salt with Trifluoroacetic acid (TFA), which is commonly used in peptide chemistry. The addition of the TFA counter-ion contributes to the overall molecular weight and chemical formula of the final product.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| LRGILS-NH2 Peptide | C29H56N10O7[1][2][3] | 656.83[1][2] |

| Trifluoroacetic Acid (TFA) | C2HF3O2[4][5][6] | 114.02[4][5][6][7][8] |

| LRGILS-NH2 TFA | C31H57F3N10O9 | 770.85 |

Note: The final molecular weight is the sum of the peptide and TFA molecular weights. The chemical formula is the combination of the atoms from both molecules.

Component Analysis

LRGILS-NH2 Peptide: This is a hexapeptide with the amino acid sequence Leucine-Arginine-Glycine-Isoleucine-Leucine-Serine. The "-NH2" indicates that the C-terminus is amidated.

Trifluoroacetic Acid (TFA): A strong acid with the formula CF3COOH, it is frequently used as a counter-ion in the purification of synthetic peptides by high-performance liquid chromatography (HPLC).[9] Its presence is a result of the purification process and helps to stabilize the peptide.

Experimental Protocols

Determination of the molecular weight and formula of LRGILS-NH2 TFA is typically achieved through a combination of theoretical calculations and experimental verification.

Theoretical Calculation:

-

Peptide Molecular Weight: The molecular weight of the LRGILS-NH2 peptide is calculated by summing the residue masses of its constituent amino acids (Leucine, Arginine, Glycine, Isoleucine, Leucine, Serine) and accounting for the loss of water molecules during peptide bond formation, plus the mass of the C-terminal amide group.

-

TFA Molecular Weight: The molecular weight of Trifluoroacetic acid (C2HF3O2) is calculated from the atomic weights of its constituent atoms.

-

Combined Molecular Weight: The molecular weight of the final salt form, LRGILS-NH2 TFA, is the sum of the molecular weights of the peptide and the TFA counter-ion.

Experimental Verification:

-

Mass Spectrometry (MS): This is the primary experimental method for determining the molecular weight of peptides. High-resolution mass spectrometry can provide a highly accurate mass measurement that can be used to confirm the elemental composition and thus the chemical formula. The peptide is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular weight should correspond to the calculated mass of the protonated peptide in complex with the TFA counter-ion.

Logical Relationship Diagram

The following diagram illustrates the components that constitute the final LRGILS-NH2 TFA product.

Caption: Composition of LRGILS-NH2 TFA from its constituent peptide and acid.

References

- 1. apexbt.com [apexbt.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Lrgils-NH2 | C29H56N10O7 | CID 90488840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 5. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 6. Trifluoroacetic acid [webbook.nist.gov]

- 7. Trifluoroacetic acid - TFA [sigmaaldrich.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Trifluoroacetic Acid (TFA, 2,2,2-Trifluoroethanoic acid, Perfluoroacetic acid) CAS:76-05-1 [kangmei.com]

Methodological & Application

Application Notes and Protocols for LRGILS-NH2 TFA in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LRGILS-NH2 TFA is a synthetic peptide that serves as an essential negative control in the study of Protease-Activated Receptor-2 (PAR-2), a G protein-coupled receptor involved in a myriad of physiological and pathological processes, including inflammation, pain, and cell proliferation. As the reverse-sequence analogue of the PAR-2 agonist peptide SLIGRL-NH2, LRGILS-NH2 is designed to be biologically inactive, making it an ideal tool for researchers to differentiate PAR-2 specific effects from non-specific or off-target phenomena in in vitro experimental settings.[1] These application notes provide detailed protocols for the use of LRGILS-NH2 TFA as a negative control in key in vitro assays.

Data Presentation

The following tables summarize quantitative data from representative in vitro studies, highlighting the differential effects of the PAR-2 agonist SLIGRL-NH2 and the inactive control peptide LRGILS-NH2 or similar reverse-sequence peptides.

Table 1: Effect of PAR-2 Peptides on Intracellular Calcium Mobilization

| Peptide | Concentration (µM) | Cell Type | % Increase in [Ca2+]i (Mean ± SEM) | Reference |

| SLIGKV-NH2 (PAR-2 Agonist) | 100 | Prostate Smooth Muscle Cells | 150 ± 15 | [2] |

| VKGILS-NH2 (Reverse Peptide) | 100 | Prostate Smooth Muscle Cells | No significant increase | [2] |

| SLIGRL-NH2 (PAR-2 Agonist) | 10 | Endothelium-free aorta preparations | EC50 = 10 µM | [3] |

Table 2: Effect of PAR-2 Peptides on Cytokine Release

| Peptide | Concentration (µM) | Cell Type | IL-8 Release (pg/mL) (Mean ± SE) | Reference |

| tc-LIGRLO-NH2 (PAR-2 Agonist) | 100 | A549 cells | 800 ± 50 | [4] |

| tc-OLRGIL (Reverse Peptide) | 100 | A549 cells | < 100 (no significant increase) | [4] |

| SLIGKV-NH2 (PAR-2 Agonist) | 100 | A549 cells | 650 ± 40 | [4] |

| VKGILS-NH2 (Reverse Peptide) | 100 | A549 cells | < 100 (no significant increase) | [4] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca2+]i) following cell treatment with PAR-2 peptides.

Materials:

-

Cells expressing PAR-2 (e.g., prostate smooth muscle cells, A549 cells)

-

LRGILS-NH2 TFA (negative control)

-

SLIGRL-NH2 (or other PAR-2 agonist, positive control)

-

Fura-2 AM or Fluo-4 AM calcium indicator

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Pluronic F-127

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader with excitation/emission filters appropriate for the chosen indicator (e.g., Ex/Em ~485/520 nm for Fluo-4)

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: Gently wash the cells twice with HBSS to remove excess dye.

-

Peptide Treatment:

-

Prepare stock solutions of LRGILS-NH2 TFA and the PAR-2 agonist in a suitable solvent (e.g., sterile water or DMSO).

-

Prepare working solutions of the peptides at various concentrations in HBSS.

-

Add the peptide solutions to the respective wells. Include wells with HBSS alone as a vehicle control.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate intervals (e.g., every 5 seconds for the first 2 minutes, then every 30 seconds for the next 10 minutes) to capture both the peak and sustained calcium response.

-

-

Data Analysis:

-

Normalize the fluorescence readings to the baseline fluorescence before peptide addition.

-

Calculate the percentage increase in [Ca2+]i for each treatment group compared to the vehicle control.

-

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokine (e.g., IL-6, IL-8, TNF-α) release from cells treated with PAR-2 peptides using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cells known to release cytokines upon PAR-2 activation (e.g., A549 cells, macrophages)

-

LRGILS-NH2 TFA (negative control)

-

SLIGRL-NH2 (or other PAR-2 agonist, positive control)

-

Cell culture medium

-

24- or 48-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., human IL-8 ELISA kit)

-

Plate reader capable of measuring absorbance at the appropriate wavelength for the ELISA substrate.

Procedure:

-

Cell Seeding: Seed cells into 24- or 48-well plates and culture until they reach the desired confluency.

-

Peptide Treatment:

-

Prepare stock solutions of LRGILS-NH2 TFA and the PAR-2 agonist.

-

Prepare working solutions of the peptides in cell culture medium.

-

Replace the existing medium with the medium containing the peptides at the desired concentrations. Include a vehicle control.

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.

-

ELISA:

-

Carefully collect the cell culture supernatants.

-

Perform the ELISA for the target cytokine according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the provided cytokine standards.

-

Determine the concentration of the cytokine in each sample by interpolating from the standard curve.

-

Compare the cytokine concentrations in the peptide-treated groups to the vehicle control.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess whether the peptide treatments have any cytotoxic effects on the cells.

Materials:

-

Cells used in the primary assays

-

LRGILS-NH2 TFA

-

SLIGRL-NH2 (or other PAR-2 agonist)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Absorbance plate reader (570 nm)

Procedure:

-

Cell Seeding and Treatment: Seed and treat the cells with LRGILS-NH2 TFA and the PAR-2 agonist as described in the primary assay protocols in a 96-well plate. Include a positive control for cytotoxicity (e.g., Triton X-100) and a vehicle control.

-

MTT Addition: At the end of the treatment period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of a blank well (medium only) from all readings.

-

Express the cell viability as a percentage of the vehicle-treated control cells.

-

Mandatory Visualizations

Caption: PAR-2 signaling pathway upon activation.

Caption: General workflow for in vitro studies.

References

Application Notes and Protocols: Utilizing LRGILS-NH2 as a Negative Control in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cell signaling research, the use of appropriate controls is paramount to ensure the validity and specificity of experimental results. When investigating the effects of bioactive peptides, it is crucial to differentiate between sequence-specific effects and non-specific interactions. LRGILS-NH2 is a reverse-sequence peptide that serves as an excellent negative control for studies involving the Protease-Activated Receptor 2 (PAR-2) agonist, SLIGRL-NH2.[1][2][3][4] This document provides detailed application notes and protocols for the effective use of LRGILS-NH2 as a negative control in cell culture experiments.

Principle: LRGILS-NH2 possesses the same amino acid composition as the active PAR-2 agonist SLIGRL-NH2 but in a reversed order. This structural alteration renders it incapable of binding to and activating the PAR-2 receptor, thus ensuring that any observed cellular response to SLIGRL-NH2 is due to its specific sequence and not merely the presence of the constituent amino acids.[5][6]

Data Presentation

The efficacy of LRGILS-NH2 as a negative control is demonstrated by its lack of activity in assays where SLIGRL-NH2 shows a potent response. The following table summarizes the expected quantitative data from key validation experiments.

| Assay | Peptide | Concentration | Expected Result | Reference |

| Receptor Binding Assay | SLIGRL-NH2 | 10 µM | Significant displacement of radiolabeled ligand | [6] |

| LRGILS-NH2 | up to 1 mM | Minimal to no displacement of radiolabeled ligand | [6] | |

| Intracellular Calcium Mobilization | SLIGRL-NH2 | 10-100 µM | Robust increase in intracellular Ca2+ | [7][8] |

| LRGILS-NH2 | 10-100 µM | No significant change in intracellular Ca2+ | N/A | |

| MAPK/ERK Phosphorylation | SLIGRL-NH2 | 10-100 µM | Increased phosphorylation of ERK1/2 | [7] |

| LRGILS-NH2 | 10-100 µM | No significant change in ERK1/2 phosphorylation | N/A | |

| Cell Viability/Cytotoxicity Assay | SLIGRL-NH2 | 1-100 µM | No significant effect on cell viability | N/A |

| LRGILS-NH2 | 1-100 µM | No significant effect on cell viability | N/A |

N/A: While widely accepted as an inactive control, specific publications with direct comparative functional data for LRGILS-NH2 in these exact assays were not identified in the search. The expected results are based on its established role as an inactive control peptide.

Signaling Pathway and Experimental Workflow

To effectively utilize LRGILS-NH2, it is essential to understand the signaling pathway it is designed to be inert to and the general workflow of a typical experiment.

Protease-Activated Receptor 2 (PAR-2) Signaling Pathway

Activation of PAR-2 by its agonist SLIGRL-NH2 initiates a G-protein-coupled signaling cascade. This typically involves the coupling to Gαq, which activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, ultimately resulting in various cellular responses.

General Experimental Workflow

The following diagram illustrates a typical workflow for using LRGILS-NH2 as a negative control in a cell-based assay.

Experimental Protocols

A. Peptide Preparation and Storage

-

Reconstitution: Reconstitute lyophilized LRGILS-NH2 and SLIGRL-NH2 peptides in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a stock solution (e.g., 1-10 mM). To aid dissolution, gentle vortexing or sonication may be used.

-

Storage: Aliquot the stock solutions into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, a working solution can be stored at 4°C for a few days.

B. Cell Culture and Treatment

-